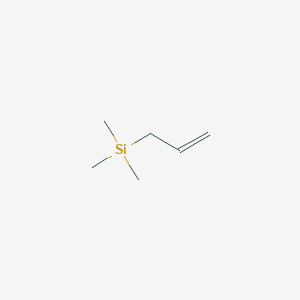

Allyltrimethylsilane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

trimethyl(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWCXWRMUZYRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88266-74-4 | |

| Record name | Silane, trimethyl-2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88266-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061089 | |

| Record name | Silane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-72-1 | |

| Record name | Allyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B84C337VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyltrimethylsilane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Allyltrimethylsilane (CAS No. 762-72-1) is a versatile organosilicon compound that serves as a crucial reagent in modern organic synthesis.[1] Its unique reactivity, primarily attributed to the stabilizing effect of the silicon atom on a developing positive charge at the β-carbon (the "β-silicon effect"), makes it an invaluable tool for the stereoselective formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on experimental protocols and logical workflows relevant to research and development.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid with a distinct profile that dictates its handling and application in synthetic chemistry.[1][3] The quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₆H₁₄Si |

| Molecular Weight | 114.26 g/mol |

| Boiling Point | 84-88 °C |

| Melting Point | 21 °C |

| Density | 0.719 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.407 |

| Storage Temperature | 2-8 °C |

| Solubility | Freely soluble in all organic solvents |

Structural Information

The structure of this compound consists of an allyl group (CH₂=CH-CH₂-) bonded to a trimethylsilyl group (-Si(CH₃)₃). This arrangement is fundamental to its reactivity. The silicon-carbon bond and the electronic nature of the trimethylsilyl group are responsible for the compound's ability to act as a stable yet reactive allyl anion equivalent.

| Identifier | Value |

| IUPAC Name | trimethyl(prop-2-en-1-yl)silane |

| SMILES String | C--INVALID-LINK--(C)CC=C |

| InChI Key | HYWCXWRMUZYRPH-UHFFFAOYSA-N |

The β-silyl effect is a key structural and electronic feature, where the silicon atom stabilizes a carbocation at the β-position through hyperconjugation. This effect makes the double bond of this compound significantly more nucleophilic than a typical alkene.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound and its reaction products. Key spectral features are summarized below.

| Spectroscopy | Key Features and Observations |

| ¹H NMR | Spectra are available for this compound, showing characteristic peaks for the trimethylsilyl protons and the protons of the allyl group. |

| ¹³C NMR | Spectral data is available and can be used to confirm the carbon skeleton. |

| Infrared (IR) | The IR spectrum shows a characteristic C=C stretching vibration. In studies of its protonated form, a blue-shifted Cβ-Cα(+) stretching feature at 1586 cm⁻¹ provides evidence for the β-silyl effect. |

| Mass Spectrometry (MS) | GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern. |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis and a key reaction.

Synthesis of this compound via Grignard Reaction

This protocol describes a common method for the preparation of this compound from allylmagnesium bromide and trimethylchlorosilane.

Materials:

-

Magnesium foil (1.028 mol)

-

Aluminum foil (0.257 mol)

-

Divinyl ether (solvent, 300 g)

-

Allyl chloride (chloropropylene) (1.168 mol)

-

Trimethylchlorosilane (1.401 mol)

Procedure:

-

To a reaction flask, add the magnesium foil, aluminum foil, and divinyl ether.

-

Prepare a mixed solution of allyl chloride and trimethylchlorosilane.

-

Add the mixed solution dropwise to the reaction flask, maintaining the temperature at 50 ± 5 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

-

Upon completion, cool the reaction mixture and filter it.

-

The filtrate is then purified by atmospheric distillation to yield this compound.

Caption: Workflow for this compound Synthesis.

Hosomi-Sakurai Allylation of an Aldehyde

The Hosomi-Sakurai reaction is a cornerstone application of this compound, involving the Lewis acid-mediated allylation of an electrophile, such as an aldehyde.

Materials:

-

Aldehyde (e.g., Benzaldehyde, 1.0 equiv.)

-

This compound (1.2 equiv.)

-

Lewis Acid (e.g., Diethylaluminum chloride, 1.1 equiv., 1.0 M in hexanes)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the aldehyde in anhydrous DCM.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add this compound to the cooled solution.

-

Slowly add the Lewis acid (diethylaluminum chloride solution) to the mixture.

-

Stir the reaction for 2 hours at -78 °C, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with DCM.

-

The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the homoallylic alcohol.

Caption: Hosomi-Sakurai Reaction Pathway.

Caption: General Experimental Workflow for Allylation.

Safety and Handling

This compound is a highly flammable liquid and vapor and causes serious eye irritation. It may also cause skin and respiratory irritation. Therefore, proper safety precautions are mandatory.

-

Handling: Handle in a well-ventilated area, away from sources of ignition. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or chemical goggles, and a face shield. Wear fire/flame resistant clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is between 2-8°C.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use a water jet.

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development context. Its predictable reactivity and the stereochemical control it offers ensure its continued importance in the synthesis of complex molecules and active pharmaceutical ingredients.

References

Synthesis and Preparation of Allyltrimethylsilane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltrimethylsilane (ATM) is a versatile and indispensable reagent in modern organic synthesis, primarily utilized for the introduction of the allyl group in a variety of chemical transformations. Its unique reactivity, governed by the stabilizing effect of the silicon atom on the adjacent carbocation (the β-silicon effect), makes it a cornerstone in carbon-carbon bond formation.[1] This technical guide provides a comprehensive overview of the principal synthetic routes to ATM, with a focus on the widely employed Grignard reagent method. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows are presented to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge required for the efficient preparation of this key synthetic building block.

Introduction

This compound, with the chemical formula C₆H₁₄Si, is a colorless, volatile liquid that has found extensive application in organic chemistry.[1][2] It serves as a nucleophilic allylating agent in the presence of Lewis acids, reacting with a wide range of electrophiles including aldehydes, ketones, iminium ions, and α,β-unsaturated ketones.[2][3] The Hosomi-Sakurai reaction is a prominent example of its application, highlighting its importance in the stereoselective synthesis of complex molecules. Given its utility, reliable and efficient methods for its preparation are of significant interest to the synthetic chemistry community. This guide will detail the most common and effective methods for the synthesis of this compound.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most prevalent and economically viable method involves the reaction of an allyl Grignard reagent with a trimethylsilyl halide. Alternative methods, such as the silyl-Heck reaction, offer different approaches to forming the crucial carbon-silicon bond.

Grignard Reagent-Based Synthesis

The reaction of allylmagnesium bromide or chloride with trimethylchlorosilane is the most widely adopted method for the synthesis of this compound. This approach is often performed as a one-pot synthesis where the Grignard reagent is formed in situ and immediately reacted with the silane.

General Reaction Scheme:

A key consideration in this synthesis is the potential for Wurtz-type coupling of the Grignard reagent, which can lead to the formation of 1,5-hexadiene as a byproduct. Careful control of reaction temperature and addition rates is crucial to minimize this side reaction.

References

An In-depth Technical Guide to the Physical Properties of Allyltrimethylsilane

This technical guide provides a detailed overview of the key physical properties of allyltrimethylsilane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile organosilicon compound in their work. This document includes tabulated physical data, comprehensive experimental protocols for property determination, and a workflow visualization to aid in experimental planning.

Core Physical Properties of this compound

This compound, with the chemical formula C6H14Si, is a colorless liquid that serves as a crucial reagent in organic synthesis.[1] A precise understanding of its physical characteristics is essential for its proper handling, storage, and application in various chemical reactions. The key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 84-88 °C | Standard atmospheric pressure[1][2][3][4] |

| Density | 0.719 g/mL | 25 °C |

| Molar Mass | 114.263 g·mol−1 | |

| Appearance | Colorless liquid | |

| Refractive Index | n20/D 1.407 | 20 °C |

Experimental Protocols for Physical Property Determination

Accurate determination of the boiling point and density of chemical compounds like this compound is fundamental in a laboratory setting. The following sections detail standard experimental methodologies for these measurements.

This method is suitable for determining the boiling point of a small sample of liquid.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or oil bath on a hot plate with magnetic stirring capabilities

-

Small magnetic stir bar

-

Thermometer

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into the test tube and add a small magnetic stir bar.

-

Securely clamp the test tube within the heating block or oil bath.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Activate the magnetic stirrer to ensure gentle and even heating.

-

Begin heating the apparatus. Observe the liquid for the onset of boiling, characterized by the formation of bubbles, and the subsequent condensation of the vapor on the cooler, upper walls of the test tube. This condensation forms a "reflux ring".

-

Adjust the position of the thermometer so that its bulb is level with this reflux ring to ensure an accurate measurement of the vapor temperature.

-

Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.

-

Record the temperature. To ensure accuracy, it is advisable to also record the ambient atmospheric pressure.

-

Cease heating and allow the apparatus to cool down before disassembly.

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Pipette or dropper

Procedure:

-

Place a clean, dry measuring cylinder on the electronic balance and tare the balance to zero. If taring is not possible, record the mass of the empty cylinder.

-

Carefully transfer a known volume of the liquid, for example, 20 cm³ (20 mL), into the measuring cylinder.

-

Record the mass of the measuring cylinder containing the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty measuring cylinder from the total mass (if not tared).

-

The density is then calculated using the formula: Density = Mass / Volume.

-

For improved accuracy, this procedure can be repeated multiple times with different volumes of the liquid, and the average density can be calculated. Plotting mass versus volume and determining the slope of the resulting line can also yield a precise density value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid compound such as this compound.

Caption: Workflow for determining boiling point and density.

References

An In-Depth Technical Guide to the Spectroscopic Data of Allyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyltrimethylsilane (CAS No. 762-72-1), a versatile reagent in organic synthesis. The information presented herein is intended to assist researchers and professionals in the accurate identification and characterization of this compound. This document details its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with standardized experimental protocols.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the spectroscopic data for this compound. All data has been carefully compiled and organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The spectrum is characterized by distinct signals corresponding to the trimethylsilyl group, the allylic protons, and the vinyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 0.00 | s | - | 9H | Si(CH ₃)₃ |

| 1.48 | d | 8.2 | 2H | Si-CH ₂-CH= |

| 4.80 - 4.90 | m | - | 2H | =CH ₂ |

| 5.70 - 5.85 | m | - | 1H | -CH = |

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum corroborates the structure of this compound, showing four distinct carbon signals.

| Chemical Shift (δ) ppm | Assignment |

| -1.9 | Si(C H₃)₃ |

| 23.5 | Si-C H₂- |

| 113.8 | =C H₂ |

| 134.7 | -C H= |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Strong | =C-H Stretch |

| 2955 | Strong | C-H Stretch (asymmetric) |

| 1629 | Strong | C=C Stretch |

| 1408 | Medium | CH₂ Scissoring |

| 1249 | Strong | Si-CH₃ Symmetric Bend |

| 905 | Strong | =CH₂ Bend (out-of-plane) |

| 848 | Strong | Si-C Stretch |

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 5 | [M]⁺ (Molecular Ion) |

| 99 | 15 | [M - CH₃]⁺ |

| 73 | 100 | [Si(CH₃)₃]⁺ (Base Peak) |

| 59 | 10 | [Si(CH₃)₂H]⁺ |

| 45 | 20 | [SiCH₄]⁺ |

| 43 | 15 | [C₃H₇]⁺ |

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H NMR spectra of organosilane compounds like this compound.

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

Instrumental Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe for the ¹H nucleus.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the free induction decay (FID).

-

Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in spectral assignment.

Figure 1: Workflow for the Spectroscopic Analysis of this compound.

Figure 2: Logical Relationships in the Assignment of ¹H NMR Signals of this compound.

An In-depth Technical Guide to the Reactivity and Stability of Allyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltrimethylsilane [(CH₃)₃SiCH₂CH=CH₂] is a versatile and widely utilized reagent in organic synthesis, primarily valued for its role as a stable and effective allyl anion equivalent. Its reactivity, characterized by the β-silicon effect, allows for predictable and stereoselective carbon-carbon bond formation with a broad range of electrophiles. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Physicochemical Properties and Stability

This compound is a colorless liquid with moderate volatility. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 762-72-1 |

| Molecular Formula | C₆H₁₄Si |

| Molecular Weight | 114.26 g/mol |

| Boiling Point | 84-88 °C |

| Density | 0.719 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.407 |

| Flash Point | -10 °C (14 °F) |

| Solubility | Soluble in most organic solvents; insoluble in water. |

Stability and Storage:

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from heat, sparks, and open flames.[1] It is generally stable under recommended storage conditions but is sensitive to moisture and strong acids.[2][3] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[4] While specific shelf-life studies are not extensively published, adherence to these storage conditions will minimize degradation. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Thermal decomposition of this compound has been reported to occur at high temperatures (around 500 °C), proceeding primarily via molecular elimination pathways.

Core Reactivity: The Hosomi-Sakurai Reaction

The cornerstone of this compound's utility is the Hosomi-Sakurai reaction, an electrophilic allylation that forms a new carbon-carbon bond at the γ-position of the silane. This reaction is typically promoted by a Lewis acid, which activates the electrophile towards nucleophilic attack by the electron-rich double bond of the this compound.

Mechanism of Lewis Acid-Catalyzed Allylation

The generally accepted mechanism for the Lewis acid-catalyzed Hosomi-Sakurai reaction involves the following key steps:

-

Activation of the Electrophile: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the electrophile (e.g., a carbonyl compound), increasing its electrophilicity.

-

Nucleophilic Attack: The π-bond of this compound attacks the activated electrophile, forming a β-silyl carbocation intermediate. This carbocation is stabilized by the β-silicon effect, a hyperconjugative interaction between the carbon-silicon σ-bond and the empty p-orbital of the carbocation.

-

Elimination of the Silyl Group: A nucleophile (often a counter-ion from the Lewis acid) attacks the silicon atom, leading to the elimination of the trimethylsilyl group and the formation of a new double bond, yielding the homoallylic product.

Caption: Lewis Acid-Catalyzed Hosomi-Sakurai Reaction Mechanism.

Fluoride-Mediated Allylation

An alternative method for activating this compound involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF). In this case, the fluoride ion attacks the silicon atom to form a hypervalent pentacoordinate silicate, which then acts as a more potent nucleophile. This method can be advantageous for substrates that are sensitive to strong Lewis acids. However, it can sometimes lead to a loss of regioselectivity, with the nucleophilic attack occurring from either the α or γ position of the allyl group.

Caption: Comparison of Lewis Acid vs. Fluoride-Ion Catalysis Pathways.

Reactivity with Various Electrophiles: A Quantitative Overview

This compound reacts with a wide array of electrophiles. The following tables summarize representative yields for its reaction with aldehydes, ketones, imines, and acetals under various catalytic conditions.

Table 1: Reaction with Aldehydes

| Aldehyde | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 0.5 | 93 | |

| Cyclohexanecarboxaldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 0.5 | 85 | |

| Isobutyraldehyde | BF₃·OEt₂ (1.0) | CH₂Cl₂ | -78 | 1 | 88 | |

| 4-Nitrobenzaldehyde | Sc(OTf)₃ (0.1) | CH₂Cl₂ | 25 | 1 | 95 | |

| Furfural | InCl₃ (0.1) | CH₂Cl₂ | 25 | 2 | 92 |

Table 2: Reaction with Ketones

| Ketone | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | TiCl₄ (1.1) | CH₂Cl₂ | -78 to 0 | 1 | 85 | |

| Cyclohexanone | TiCl₄ (1.1) | CH₂Cl₂ | -78 to 0 | 1 | 90 | |

| 2-Adamantanone | BF₃·OEt₂ (1.0) | CH₂Cl₂ | 0 | 3 | 78 | |

| Benzophenone | TiCl₄ (1.1) | CH₂Cl₂ | 0 | 2 | 82 | |

| 4-Phenyl-2-butanone | In(OTf)₃ (0.05) | CH₂Cl₂ | 25 | 4 | 88 |

Table 3: Reaction with Imines

| Imine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Benzylideneaniline | TBAF (1) | THF | reflux | 6 | 92 | |

| N-(4-Chlorobenzylidene)aniline | TBAF (1) | THF | reflux | 4 | 91 | |

| N-(2-Furfurylidene)-p-anisidine | TBAF (1) | THF | reflux | 3 | 93 | |

| N-Benzylidenemethylamine | TBAF (1) | THF | reflux | 48 | 74 |

Table 4: Reaction with Acetals

| Acetal | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Benzaldehyde dimethyl acetal | TiCl₄ (100) | CH₂Cl₂ | -78 | 2 h | 87 | |

| Benzaldehyde dimethyl acetal | AlBr₃/CuBr (10) | CH₂Cl₂ | 25 | 1 h | 77 | |

| Heptanal dimethyl acetal | AlBr₃/CuBr (10) | CH₂Cl₂ | 25 | 1 h | 85 | |

| Cyclohexanone dimethyl ketal | TiCl₄ (100) | CH₂Cl₂ | -78 | 2 h | 81 |

Detailed Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.2 mmol)

-

Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the titanium tetrachloride solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution. The mixture may turn yellow or orange.

-

Stir the mixture at -78 °C for 15 minutes.

-

Add this compound (1.2 mmol) dropwise over 5 minutes.

-

Continue stirring the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

General Procedure for Fluoride-Mediated Allylation of an Imine

Materials:

-

Imine (0.5 mmol)

-

This compound (0.6 mmol)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.005 mmol, 1 mol%)

-

Anhydrous tetrahydrofuran (THF) (2 mL)

-

4 Å Molecular sieves (200 mg)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the imine (0.5 mmol), this compound (0.6 mmol), and 4 Å molecular sieves (200 mg).

-

Add anhydrous THF (2 mL) to the flask.

-

Add the TBAF solution (5 µL, 0.005 mmol) to the mixture.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter it through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic amine.

Advanced Applications and Reaction Workflows

Beyond simple additions, this compound can participate in more complex transformations, such as tandem or cascade reactions, which allow for the rapid construction of intricate molecular architectures from simple starting materials.

Tandem Cyclization-Allylation Workflow

One example of a more complex workflow is a tandem cyclization-allylation reaction. In this type of sequence, an initial reaction generates a reactive intermediate which then undergoes an intramolecular reaction with an this compound moiety present in the same molecule.

Caption: Generalized Workflow for a Tandem Cyclization-Allylation Reaction.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its stability, coupled with its predictable reactivity in the Hosomi-Sakurai reaction, makes it an invaluable tool for the construction of complex molecules. A thorough understanding of its reactivity with various electrophiles under different catalytic conditions, as detailed in this guide, is crucial for its effective application in research and development, particularly in the field of drug discovery and materials science. The continued development of novel catalytic systems and its application in complex cascade reactions will undoubtedly further expand the synthetic utility of this important organosilane.

References

Allyltrimethylsilane safety and handling precautions

An In-depth Technical Guide to Allyltrimethylsilane Safety and Handling

For researchers, scientists, and drug development professionals, a thorough understanding of the safety protocols and handling precautions for chemical reagents is paramount. This guide provides a comprehensive overview of the safe handling of this compound (CAS No. 762-72-1), a versatile reagent used in organic synthesis.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C6H14Si | [2][3][4] |

| Molecular Weight | 114.26 g/mol | [2] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 84-88 °C | |

| Density | 0.719 g/mL at 25 °C | |

| Flash Point | -9 °C (45 °F) | |

| Refractive Index | n20/D 1.407 | |

| Vapor Pressure | 82 hPa at 25 °C | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Freely soluble in all organic solvents | |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers to ensure safe handling.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement(s) |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor. |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn when handling this chemical.

| PPE Category | Specification | Rationale | Source(s) |

| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect eyes from splashes. | |

| Hand Protection | Chemical-impermeable gloves (e.g., Neoprene or nitrile rubber). | To prevent skin contact. | |

| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | To protect skin and clothing from spills and splashes. | |

| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-certified organic vapor respirator. | To prevent inhalation of vapors. |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat and sources of ignition.

-

Store away from oxidizing agents, strong acids, and strong bases.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. | |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate Personnel : Remove all personnel from the affected area.

-

Eliminate Ignition Sources : Remove all sources of ignition.

-

Ventilate the Area : Ensure adequate ventilation.

-

Containment : Contain the spillage with a non-combustible absorbent material (e.g., sand, earth).

-

Collection : Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.

-

Decontamination : Clean the spill area thoroughly.

-

Do not let the product enter drains.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, foam, carbon dioxide, or dry chemical. Do NOT use a water jet.

-

Specific Hazards : Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce carbon oxides and silicon oxides.

-

Protective Equipment : Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Experimental Protocols

While specific experimental protocols for toxicity are not publicly available in the provided search results, the safe handling of this compound in a research context, such as in a Hosomi-Sakurai reaction, involves a meticulous workflow.

Example: Hosomi-Sakurai Reaction Workflow

-

Preparation :

-

Ensure all glassware is dry.

-

Work under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is typically carried out at low temperatures (e.g., -78 °C).

-

-

Reagent Addition :

-

To a solution of the aldehyde or ketone in an anhydrous solvent (e.g., CH₂Cl₂), a Lewis acid (e.g., TiCl₄) is added.

-

This compound is then added dropwise to the reaction mixture.

-

-

Reaction Quenching and Workup :

-

The reaction is quenched with a suitable reagent, such as a saturated aqueous solution of NH₄Cl.

-

The organic layer is separated, washed, dried, and concentrated.

-

-

Purification :

-

The crude product is purified by techniques such as flash chromatography.

-

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from acquisition to disposal.

This guide is intended to provide comprehensive safety and handling information for this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional and regulatory safety protocols.

References

Allyltrimethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltrimethylsilane [(CH₃)₃SiCH₂CH=CH₂] is a versatile organosilicon reagent that has become an indispensable tool in modern organic synthesis. This guide provides an in-depth overview of its discovery, history, physicochemical properties, and key applications, with a particular focus on the seminal Hosomi-Sakurai reaction. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical use in the laboratory.

Introduction: A Historical Perspective

The journey of this compound is intrinsically linked to the broader field of organosilicon chemistry. The first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863.[1][2] However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field, including the introduction of the term "silicone".[1][2]

The specific reactivity of this compound was noted as early as 1948 in its reaction with hydrobromic acid.[3] However, its synthetic utility was not fully realized until the development of the Hosomi-Sakurai reaction in 1976. This reaction, which involves the Lewis acid-promoted allylation of various electrophiles, showcased the unique ability of the silyl group to stabilize a β-carbocation, a phenomenon known as the β-silicon effect. This discovery by Akira Hosomi and Hideki Sakurai opened the door for the widespread use of this compound as a stable and effective allyl anion equivalent.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with properties that make it a practical reagent in a variety of reaction conditions.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄Si | |

| Molar Mass | 114.26 g/mol | |

| Boiling Point | 84-88 °C | |

| Density | 0.719 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.407 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Signals corresponding to the trimethylsilyl protons and the allyl protons can be observed. | |

| ¹³C NMR | Resonances for the methyl carbons of the trimethylsilyl group and the carbons of the allyl group are present. | |

| IR | Characteristic peaks for C-H stretching, C=C stretching of the allyl group, and Si-C vibrations are observed. A notable Cβ-Cα stretching vibration is reported around 1586 cm⁻¹ in the protonated form, indicative of the β-silyl effect. | |

| Mass Spec. | The molecular ion peak and characteristic fragmentation patterns, including the trimethylsilyl cation (m/z 73), can be identified. |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of a Grignard reagent, allylmagnesium bromide, with trimethylchlorosilane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium foil (1.028 moles)

-

Aluminum foil (0.257 moles)

-

Divinyl ether (solvent, 300 g)

-

3-Chloropropene (allyl chloride) (1.168 moles)

-

Trimethylchlorosilane (1.401 moles)

Procedure:

-

To a reaction flask, add the magnesium foil, aluminum foil, and divinyl ether.

-

Prepare a mixed solution of 3-chloropropene and trimethylchlorosilane.

-

Add the mixed solution dropwise to the reaction flask, maintaining the temperature at 50 ± 5 °C.

-

After the addition is complete, heat the reaction mixture to reflux and continue the reaction for 5 hours.

-

After the reaction is complete, filter the reaction liquid.

-

Purify the filtrate by atmospheric distillation to obtain this compound.

This procedure has been reported to yield this compound with a purity of 99.3% and a yield of 84%.

Logical Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

The Hosomi-Sakurai Reaction: Mechanism and Application

The Hosomi-Sakurai reaction is a cornerstone of this compound chemistry, providing a reliable method for carbon-carbon bond formation. The reaction involves the Lewis acid-catalyzed addition of this compound to a wide range of electrophiles, most commonly aldehydes and ketones, to produce homoallylic alcohols.

Mechanism

The reaction is initiated by the activation of the electrophile (e.g., a carbonyl compound) by a Lewis acid. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic γ-carbon of the this compound. This nucleophilic attack is followed by the formation of a carbocation intermediate that is stabilized by the β-silicon effect. The final step involves the elimination of the trimethylsilyl group, typically facilitated by a nucleophile, to form the double bond of the homoallylic alcohol product.

Signaling Pathway of the Hosomi-Sakurai Reaction

Caption: Mechanism of the Hosomi-Sakurai reaction.

Experimental Protocol: Hosomi-Sakurai Allylation of an Aldehyde

Materials:

-

Aldehyde (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Titanium tetrachloride (TiCl₄) (1.0 equiv)

-

This compound (1.5 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of the aldehyde in DCM at -78 °C, slowly add TiCl₄. Stir the resulting mixture at -78 °C for 5 minutes.

-

Add this compound dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 30 minutes.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Dilute the mixture with DCM and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford the desired homoallylic alcohol.

This protocol has been reported to yield the product in 89% yield.

Conclusion

This compound has a rich history rooted in the foundations of organosilicon chemistry. Its unique reactivity, particularly the ability of the silicon atom to stabilize a β-carbocation, has made it an invaluable reagent for the stereoselective formation of carbon-carbon bonds. The Hosomi-Sakurai reaction stands as a testament to its synthetic power and continues to be widely employed in the synthesis of complex molecules, including natural products and pharmaceuticals. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers leveraging the capabilities of this versatile building block.

References

Methodological & Application

Application Notes and Protocols: Allyltrimethylsilane in the Hosomi-Sakurai Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Hosomi-Sakurai reaction, with a specific focus on the role and mechanism of allyltrimethylsilane. This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Introduction

Reaction Mechanism

The generally accepted mechanism of the Hosomi-Sakurai reaction involves the activation of the carbonyl electrophile by a Lewis acid.[1] This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the π-electrons of the this compound. A key feature of this mechanism is the stabilization of the resulting β-carbocation intermediate by the silicon group through hyperconjugation, an effect known as the β-silicon effect. Subsequent elimination of the trimethylsilyl group leads to the formation of the carbon-carbon double bond in the homoallylic alcohol product.

A fluoride-triggered autocatalysis mechanism has also been proposed, particularly when fluoride ions are used as the catalyst.

Caption: General mechanism of the Lewis acid-catalyzed Hosomi-Sakurai reaction.

Applications in Synthesis

The Hosomi-Sakurai reaction is a valuable tool in organic synthesis, particularly for the construction of complex natural products and pharmaceutical agents. The reaction allows for the stereoselective formation of carbon-carbon bonds, which is crucial in the synthesis of chiral molecules. It has been employed in the total synthesis of various natural products, including those with polycyclic structures and multiple stereocenters.

Quantitative Data Summary

The efficiency of the Hosomi-Sakurai reaction is influenced by the choice of Lewis acid, solvent, temperature, and the nature of the substrates. Below are tables summarizing typical yields for the reaction with various aldehydes and ketones.

Table 1: Hosomi-Sakurai Reaction of Aldehydes with this compound

| Entry | Aldehyde | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | TiCl4 (1.0) | CH2Cl2 | -78 | 1 | 95 | |

| 2 | Cyclohexanecarboxaldehyde | TiCl4 (1.0) | CH2Cl2 | -78 | 1 | 92 | |

| 3 | Cinnamaldehyde | TiCl4 (1.0) | CH2Cl2 | -78 | 1.5 | 85 (1,2-adduct) | |

| 4 | Isobutyraldehyde | BF3·OEt2 (1.0) | CH2Cl2 | -78 | 2 | 88 |

Table 2: Hosomi-Sakurai Reaction of Ketones with this compound

| Entry | Ketone | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetophenone | TiCl4 (1.0) | CH2Cl2 | -78 to 0 | 3 | 89 | |

| 2 | Cyclohexanone | TiCl4 (1.0) | CH2Cl2 | -78 to 0 | 3 | 91 | |

| 3 | 4-Phenyl-3-buten-2-one | TiCl4 (1.0) | CH2Cl2 | -40 | 0.5 | 78-80 (conjugate addition) | |

| 4 | 4'-Methoxyacetophenone | AgF (0.05) / (R)-Difluorophos (0.05) | THF | -78 to -40 | 24 | 95 (94% ee) |

Table 3: Diastereoselectivity in the Hosomi-Sakurai Reaction with Substituted Allylsilanes

| Entry | Electrophile | Allylsilane | Lewis Acid | dr (syn:anti) | Yield (%) | Reference |

| 1 | Benzaldehyde | (E)-Crotyltrimethylsilane | TiCl4 | >95:5 | 90 | |

| 2 | Benzaldehyde | (Z)-Crotyltrimethylsilane | TiCl4 | 10:90 | 85 | |

| 3 | Intermediate 73 | (E)-Crotyltrimethylsilane | TiCl4 | 5:1 | 78 | |

| 4 | Intermediate 73 | (E)-Crotyltrimethylsilane | BF3·OEt2 | 1:5 | 88 |

Experimental Protocols

Protocol 1: General Procedure for the Hosomi-Sakurai Reaction of an Aldehyde

Caption: Experimental workflow for the allylation of an aldehyde.

Detailed Steps:

-

To a stirred solution of the aldehyde (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere, cool the reaction mixture to -78 °C.

-

Slowly add titanium tetrachloride (TiCl4, 1.0 equivalent) dropwise to the solution.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add this compound (1.2 equivalents) dropwise.

-

Continue stirring at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with CH2Cl2 (three times).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: Procedure for the Conjugate Allylation of an α,β-Unsaturated Ketone

Caption: Experimental workflow for the conjugate allylation of an enone.

Detailed Steps:

-

In a flask equipped with a stirrer, add a solution of the α,β-unsaturated ketone (1.0 equivalent) in dichloromethane (CH2Cl2).

-

Immerse the flask in a dry ice-methanol bath to cool to -40°C.

-

Slowly add titanium tetrachloride (TiCl4, 1.0 equivalent) via syringe to the stirred mixture.

-

After 5 minutes, add a solution of this compound (1.3 equivalents) in CH2Cl2 dropwise over a 30-minute period.

-

Stir the resulting mixture for 30 minutes at -40°C.

-

Hydrolyze the reaction by adding water.

-

Add ethyl ether and allow the mixture to warm to room temperature with stirring.

-

Separate the organic layer and extract the aqueous layer three times with ethyl ether.

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to obtain the desired β,γ-unsaturated ketone.

Conclusion

The Hosomi-Sakurai reaction, utilizing this compound, is a cornerstone of modern organic synthesis. Its reliability, high yields, and stereocontrol make it an indispensable tool for the construction of complex molecular architectures relevant to drug discovery and development. The provided protocols offer a starting point for researchers to employ this powerful reaction in their synthetic endeavors.

References

- 1. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 3. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Sakurai Allylation | NROChemistry [nrochemistry.com]

Application Notes and Protocols: Allyltrimethylsilane for the Allylation of Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of allyltrimethylsilane for the allylation of aldehydes and ketones, including detailed experimental protocols and a summary of the reaction's scope and limitations.

Reaction Mechanism and Stereochemistry

The Hosomi-Sakurai reaction is initiated by the activation of the carbonyl group by a Lewis acid. This is followed by the nucleophilic addition of the this compound to the activated carbonyl carbon. A key feature of this reaction is the stabilization of the resulting β-carbocation by the silicon group, an effect known as the β-silicon effect. Subsequent elimination of the trimethylsilyl group leads to the formation of the homoallylic alcohol.

The stereochemical outcome of the reaction can often be controlled. For instance, C1 substituted allylsilanes typically yield the (E)-alkene product, while C3 monosubstituted allylsilanes tend to produce the syn-diastereomer. Furthermore, the development of chiral Lewis acids has enabled highly enantioselective allylations.

Caption: General mechanism of the Lewis acid-catalyzed allylation of a carbonyl compound with this compound.

Experimental Protocols

General Protocol for Lewis Acid-Mediated Allylation of an Aldehyde

This protocol is a representative example for the allylation of an aldehyde using titanium tetrachloride (TiCl₄) as the Lewis acid.

Materials:

-

Aldehyde (1.0 equiv)

-

This compound (1.5 equiv)

-

Titanium tetrachloride (TiCl₄) (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Dissolve the aldehyde (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add TiCl₄ (1.0 equiv) to the stirred solution. Stir the resulting mixture at -78 °C for 5 minutes.

-

Add this compound (1.5 equiv) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 30 minutes.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature, then dilute with DCM and transfer to a separatory funnel.

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Caption: A typical experimental workflow for the allylation of an aldehyde using this compound.

Data Presentation: Comparison of Catalytic Systems

A variety of Lewis acids can be employed to catalyze the Hosomi-Sakurai reaction. The choice of catalyst can influence reaction conditions and yields.

| Catalyst System | Substrate | Temperature (°C) | Time | Yield (%) | Reference |

| TiCl₄ (stoichiometric) | Aromatic Aldehyde | -78 | 30 min | 89 | |

| TiCl₄ (stoichiometric) | α,β-Unsaturated Ketone | -40 | 30 min | 78-80 | |

| CuBr (promoter) with microwave | Aromatic Acetal | 100 | 60 min | Good to quantitative | |

| In situ generated TMSOMs | α-Keto Aldehyde Hydrate | Not specified | Not specified | Good to excellent | |

| AlBr₃/AlMe₃/CuBr (catalytic) | Aromatic Acetal | Room Temp | 3 h | High | |

| FeCl₃ (catalytic) | Aromatic Dimethyl Acetal | -20 | Not specified | Good to excellent | |

| Bi(OTf)₃ (catalytic) | Acetal | Room Temp | Not specified | Quantitative |

Scope and Limitations

The Hosomi-Sakurai allylation is a versatile reaction applicable to a wide range of aldehydes and ketones, including aliphatic, aromatic, and α,β-unsaturated systems. While α,β-unsaturated aldehydes typically undergo 1,2-addition at the carbonyl group, α,β-unsaturated ketones may yield the 1,4-conjugate addition product.

A common side reaction is protodesilylation. The choice of Lewis acid is crucial, as stronger Lewis acids like TiCl₄ are often required in stoichiometric amounts, while other systems can be catalytic. The reaction is generally performed under anhydrous conditions and an inert atmosphere to prevent decomposition of the Lewis acid and other reagents.

Asymmetric Allylation

Significant progress has been made in the development of catalytic, enantioselective allylation reactions. Chiral Lewis acids and chiral Lewis bases have been successfully employed to induce high levels of enantioselectivity in the addition of this compound to aldehydes and ketones. For instance, silver fluoride in combination with a chiral diphosphine ligand has been used for the enantioselective allylation of ketones. These asymmetric variants have greatly expanded the utility of the Hosomi-Sakurai reaction in the synthesis of chiral molecules.

Caption: Key aspects of the allylation of aldehydes and ketones with this compound.

Conclusion

The allylation of aldehydes and ketones using this compound is a powerful and widely used method for the construction of homoallylic alcohols. The reaction's broad substrate scope, coupled with the increasing availability of catalytic and asymmetric variants, ensures its continued importance in synthetic organic chemistry and drug development. The protocols and data presented herein provide a practical guide for researchers looking to employ this valuable transformation.

References

Application Notes and Protocols for Enantioselective Allylation with Allyltrimethylsilane Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enantioselective allylation reactions of carbonyl compounds using allyltrimethylsilane. This key carbon-carbon bond-forming reaction, often referred to as the Hosomi-Sakurai reaction, is a cornerstone in the stereoselective synthesis of complex molecules, including natural products and pharmaceutical agents. The protocols outlined below utilize various chiral catalysts to achieve high yields and excellent enantioselectivities.

Introduction to Enantioselective Allylation

The enantioselective allylation of carbonyl compounds is a powerful transformation for the construction of chiral homoallylic alcohols and amines, which are versatile building blocks in organic synthesis. The use of this compound as a stable, non-toxic, and readily available allylating agent has made this method particularly attractive. The reaction is typically promoted by a Lewis acid, which activates the carbonyl electrophile towards nucleophilic attack by the allylsilane. The key to achieving enantioselectivity lies in the use of chiral catalysts that create a chiral environment around the reacting species, thereby directing the approach of the nucleophile to one of the two enantiotopic faces of the carbonyl group.

Recent advancements have led to the development of highly efficient catalytic systems based on various metals, including silver, cerium, and copper, as well as metal-free organocatalysts like chiral oxazaborolidinium ions. These catalysts, when combined with appropriate chiral ligands, can afford homoallylic alcohols with excellent enantiomeric excesses (ee).

Data Presentation: Catalyst Performance in Enantioselective Allylation

The following tables summarize the performance of selected chiral catalytic systems in the enantioselective allylation of various aldehydes and ketones with this compound and related allylsilanes.

Table 1: Silver-Catalyzed Enantioselective Allylation of Ketones

A complex of silver fluoride (AgF) and a chiral phosphine ligand, such as (R)-DIFLUORPHOS or (R)-BINAP, has been shown to be effective for the asymmetric allylation of ketones.[1][2][3] The addition of methanol can improve catalyst turnover and yield.[1][3]

| Entry | Ketone Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | (R)-DIFLUORPHOS | 85 | 86 | |

| 2 | 4'-Methoxyacetophenone | (R)-DIFLUORPHOS | 82 | 80 | |

| 3 | 4'-Chloroacetophenone | (R)-DIFLUORPHOS | 90 | 92 | |

| 4 | 2'-Acetonaphthone | (R)-DIFLUORPHOS | 95 | 96 | |

| 5 | Cyclohexyl methyl ketone | (R)-BINAP | 62 | 93 |

Table 2: Cerium-Catalyzed Enantioselective Allylation of Aldehydes

A chiral complex prepared in situ from cerium(III) triflate (Ce(OTf)₃) and a chiral PyBox ligand is an efficient catalyst for the enantioselective allylation of aldehydes.

| Entry | Aldehyde Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | (S)-i-Pr-PyBox | 95 | 99 | |

| 2 | 4-Methoxybenzaldehyde | (S)-i-Pr-PyBox | 92 | 98 | |

| 3 | 4-Chlorobenzaldehyde | (S)-i-Pr-PyBox | 93 | 97 | |

| 4 | Cinnamaldehyde | (S)-i-Pr-PyBox | 85 | 95 | |

| 5 | Cyclohexanecarboxaldehyde | (S)-i-Pr-PyBox | 88 | 96 |

Table 3: Chiral Oxazaborolidinium Ion-Catalyzed Enantioselective Allylation of Aldehydes

Chiral oxazaborolidinium ions (COBI) have emerged as powerful organocatalysts for the highly enantioselective allylation of a wide range of aldehydes.

| Entry | Aldehyde Substrate | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | 98 | 99 | |

| 2 | 4-Bromobenzaldehyde | 99 | 98 | |

| 3 | 2-Naphthaldehyde | 97 | 99 | |

| 4 | Furfural | 95 | 97 | |

| 5 | trans-Cinnamaldehyde | 96 | 96 |

Experimental Protocols

General Considerations

-

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents should be freshly distilled from appropriate drying agents prior to use.

-

This compound and other reagents should be of high purity.

-

Enantiomeric excesses are typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Protocol 1: Silver-Catalyzed Enantioselective Allylation of Acetophenone

This protocol is adapted from the work of Wadamoto and Yamamoto.

Materials:

-

Silver fluoride (AgF)

-

(R)-DIFLUORPHOS

-

Acetophenone

-

This compound

-

Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve AgF (5 mol %) and (R)-DIFLUORPHOS (5.5 mol %) in anhydrous THF.

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Cool the resulting catalyst solution to -78 °C.

-

Add acetophenone (1.0 mmol, 1.0 equiv) to the cooled solution.

-

Add this compound (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

-

Add methanol (1.0 mmol, 1.0 equiv) to the mixture.

-

Stir the reaction at -78 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired chiral homoallylic alcohol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Cerium-Catalyzed Enantioselective Allylation of Benzaldehyde

This protocol is based on the method developed by Luo and coworkers.

Materials:

-

Cerium(III) triflate (Ce(OTf)₃)

-

(S)-i-Pr-PyBox

-

Benzaldehyde

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add Ce(OTf)₃ (20 mol %) and (S)-i-Pr-PyBox (22 mol %).

-

Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour to generate the chiral catalyst in situ.

-

Cool the reaction mixture to 0 °C.

-

Add benzaldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution.

-

Add this compound (2.0 mmol, 2.0 equiv) dropwise.

-

Allow the reaction to stir at 0 °C for 48 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the product.

-

Analyze the enantiomeric excess using chiral HPLC.

Protocol 3: Chiral Oxazaborolidinium Ion-Catalyzed Enantioselective Allylation of Benzaldehyde

This protocol is adapted from the work of Ryu and Corey.

Materials:

-

Chiral Oxazaborolidinium Ion (COBI) catalyst (e.g., prepared from (R)-α,α-diphenyl-2-pyrrolidinemethanol and B(OPh)₃, followed by treatment with Tf₂NH)

-

Benzaldehyde

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried reaction vial under a nitrogen atmosphere, dissolve the COBI catalyst (10 mol %) in anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C.

-

Add benzaldehyde (0.5 mmol, 1.0 equiv) to the catalyst solution.

-

Add this compound (0.75 mmol, 1.5 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 6 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric purity by chiral GC or HPLC analysis.

Mandatory Visualizations

Catalytic Cycle of a Lewis Acid-Catalyzed Enantioselective Allylation

Caption: Proposed catalytic cycle for the enantioselective allylation of an aldehyde.

General Experimental Workflow

Caption: A generalized workflow for performing enantioselective allylation reactions.

References

Application Notes and Protocols: Allyltrimethylsilane in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltrimethylsilane has emerged as a versatile and powerful C3 nucleophilic synthon in the intricate art of natural product total synthesis. Its stability, ease of handling, and predictable reactivity, particularly in Lewis acid-promoted reactions, have made it an invaluable tool for the construction of complex carbon skeletons with high stereocontrol. This document provides detailed application notes and experimental protocols for the use of this compound in key transformations, drawing from its successful application in the total synthesis of several notable natural products. The primary focus will be on the Hosomi-Sakurai reaction and its variants, including intramolecular and cascade processes, which showcase the strategic application of this reagent in modern organic synthesis.

The Hosomi-Sakurai reaction, the Lewis acid-mediated conjugate addition of this compound to an electrophile, is a cornerstone of its application. This reaction allows for the formation of a new carbon-carbon bond and the introduction of a homoallylic alcohol or related functionalities, which are versatile intermediates for further synthetic manipulations. The stereochemical outcome of this reaction can often be controlled by the appropriate choice of Lewis acid, substrate, and reaction conditions, making it a highly valuable method for asymmetric synthesis.

Key Applications of this compound in Total Synthesis

This compound has been instrumental in the total synthesis of a diverse array of natural products, ranging from alkaloids to polyketides and terpenes. Its utility is demonstrated in the following selected examples, which highlight different modes of reactivity and strategic bond constructions.

Diastereoselective Hosomi-Sakurai Reaction in the Total Synthesis of (±)-Dehaloperophoramidine

The total synthesis of the marine alkaloid (±)-dehaloperophoramidine showcases a highly diastereoselective Hosomi-Sakurai reaction to construct a key quaternary stereocenter. This reaction proceeds via an epoxide opening-allylsilylation sequence, demonstrating the ability of this compound to participate in more complex, multi-step transformations.

Reaction Scheme:

Caption: Hosomi-Sakurai reaction in the synthesis of (±)-Dehaloperophoramidine.

Quantitative Data Summary:

| Natural Product | Key Reaction Step | Electrophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| (±)-Dehaloperophoramidine | Hosomi-Sakurai Reaction | Epoxide Intermediate | TiCl₄ | CH₂Cl₂ | -78 | 78 | >20:1 |

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the epoxide intermediate (1.0 equiv) and dissolved in anhydrous dichloromethane (CH₂Cl₂) (0.05 M).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath under an argon atmosphere.

-

Lewis Acid Addition: Titanium(IV) chloride (TiCl₄, 1.1 equiv, 1.0 M solution in CH₂Cl₂) is added dropwise to the stirred solution. The mixture is stirred for 15 minutes at -78 °C.

-

This compound Addition: this compound (1.5 equiv) is added dropwise.

-

Reaction: The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂ (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Hosomi-Sakurai Reaction for Aromatic Ring Umpolung in the Synthesis of (±)-Aspidospermidine

In a creative application, the Hosomi-Sakurai reaction was employed for an "aromatic ring umpolung" strategy in the total synthesis of (±)-Aspidospermidine.[3] A polysubstituted phenol is converted to a dienone, which then undergoes a Hosomi-Sakurai reaction with this compound.

Reaction Workflow:

Caption: Workflow for the synthesis of (±)-Aspidospermidine.

Quantitative Data Summary:

| Natural Product | Key Reaction Step | Electrophile | Reagents | Solvent | Overall Yield (%) from Phenol |

| (±)-Aspidospermidine | Hosomi-Sakurai Reaction | Dienone Intermediate | This compound, PhI(OAc)₂, HFIP | - | 5.4 (over 10 steps) |

Experimental Protocol: Allylation of the Dienone Intermediate [3]

Intramolecular Nicholas/Hosomi-Sakurai Cascade in Diterpenoid Synthesis

A powerful cascade reaction combining an intramolecular Nicholas reaction and a Hosomi-Sakurai allylation has been developed for the synthesis of Cephalotaxus diterpenoids. This cascade allows for the efficient construction of a cycloheptene ring with a chiral methyl group.[4]

Logical Relationship of the Cascade Reaction:

Caption: Logical flow of the Nicholas/Hosomi-Sakurai cascade reaction.

Specific quantitative data and a detailed experimental protocol for this cascade reaction are not available in the provided search results, as the information is from a review article.

Conclusion